molecular formula C21H20FN3O3 B2910859 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-41-9

3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2910859
CAS No.: 942006-41-9
M. Wt: 381.407
InChI Key: OVRFOTFIMBUPRO-UHFFFAOYSA-N
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Description

3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a benzyl group, a fluorobenzoyl group, and a triazaspirodecane ring system

Future Directions

The future directions for the study of this compound could involve further exploration of its intermolecular interactions and their cooperative effects . Additionally, more research could be conducted to understand its synthesis, mechanism of action, and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the triazaspirodecane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds. The fluorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, and the benzyl group is added via a subsequent alkylation step.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The fluorobenzoyl group can be reduced to form 4-fluorobenzyl alcohol.

  • Substitution: The triazaspirodecane ring system can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: 4-Fluorobenzyl alcohol

  • Substitution: Various substituted triazaspirodecane derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.

Industry: The compound's unique properties make it useful in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Bis(4-fluorobenzoyl)benzene: Used in the synthesis of high molecular weight polymers.

  • 4-Fluorobenzoyl chloride: Employed in various organic synthesis reactions.

Uniqueness: 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its complex structure and multifaceted applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound in research and industry.

Properties

IUPAC Name

3-benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-8-6-16(7-9-17)18(26)24-12-10-21(11-13-24)19(27)25(20(28)23-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRFOTFIMBUPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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